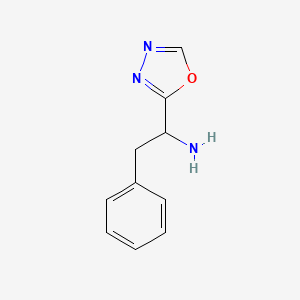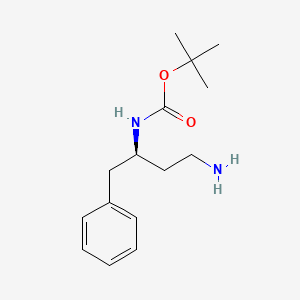
(4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydropyran ring, a trifluoroacetamido group, and two nitrobenzoate groups. Its distinct chemical structure makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) typically involves multiple steps. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of the trifluoroacetamido group and the nitrobenzoate groups. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) can undergo various chemical reactions, including:
Oxidation: The nitrobenzoate groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The trifluoroacetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific functional groups and stereochemistry.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as enzyme inhibitors or drug candidates for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with proteins or enzymes, while the nitrobenzoate groups can participate in redox reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-chlorobenzoate): Similar structure but with chlorobenzoate groups instead of nitrobenzoate groups.
(4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-methoxybenzoate): Contains methoxybenzoate groups instead of nitrobenzoate groups.
Uniqueness
The presence of both trifluoroacetamido and nitrobenzoate groups in (4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) makes it unique compared to similar compounds. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H18F3N3O10 |
|---|---|
Peso molecular |
541.4 g/mol |
Nombre IUPAC |
[(4S,5S,6S)-6-methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H18F3N3O10/c1-11-18(38-20(30)13-4-8-15(9-5-13)28(34)35)16(26-21(31)22(23,24)25)10-17(36-11)37-19(29)12-2-6-14(7-3-12)27(32)33/h2-9,11,16-18H,10H2,1H3,(H,26,31)/t11-,16-,17?,18+/m0/s1 |
Clave InChI |
BEUSXTJFSNEHDV-SWAJYTQSSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(F)(F)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(F)(F)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)
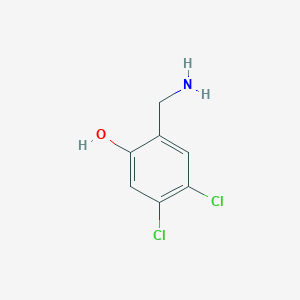
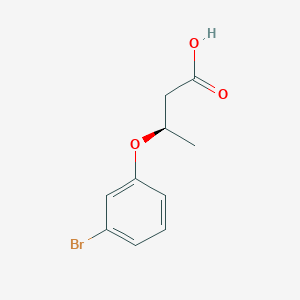
![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
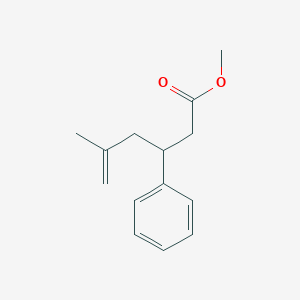
![7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092319.png)




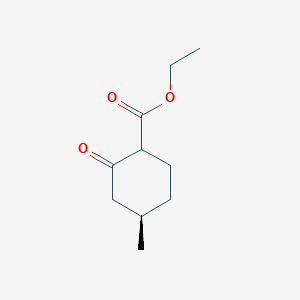
![3,8,9-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B13092362.png)
